3-(2,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a chemical compound with significant research interest due to its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 355.39 g/mol. The compound features a chromenone structure, which is characteristic of many biologically active compounds, particularly in the realm of medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information regarding its properties and potential applications in research. It falls under the classification of chromene derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.
The synthesis of 3-(2,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. A common method includes:
Recent studies have employed one-pot synthesis techniques to streamline the process, enhancing yield and reducing time .
The molecular structure of 3-(2,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one can be represented using various structural notations:
InChI=1S/C20H21NO5/c1-21(2)11-16-17(22)8-5-12-9-15(20(23)26-19(12)16)14-7-6-13(24-3)10-18(14)25-4/h5-10,22H,11H2,1-4H3CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=C(C=C3)OC)OC)OThe structure reveals a complex arrangement that includes methoxy groups and a hydroxyl group, contributing to its biological activity.
The compound can undergo various chemical reactions typical of chromene derivatives:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for 3-(2,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is primarily linked to its interactions with biological targets:
The physical properties include:
Chemical properties involve:
Relevant data from studies suggest that purity levels are often around 95%, making it suitable for research applications.
3-(2,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one has several potential applications in scientific research:
Research continues to explore its full potential across various fields due to its promising biological activities .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: